2-(Benzofuran-3-yl)ethanamine CAS number and molecular weight
2-(Benzofuran-3-yl)ethanamine CAS number and molecular weight
This technical guide provides an in-depth analysis of 2-(Benzofuran-3-yl)ethanamine , a critical bioisostere in medicinal chemistry.[1] By replacing the indole nitrogen of tryptamine with oxygen, this scaffold offers unique lipophilic and metabolic profiles while retaining affinity for serotonergic targets.[1]
Technical Monograph & Synthesis Guide [1]
Chemical Identity & Physical Properties
2-(Benzofuran-3-yl)ethanamine (also known as 3-(2-aminoethyl)benzofuran) is the oxygen-bioisostere of the endogenous neurotransmitter tryptamine.[1] Its structural rigidity and altered hydrogen-bonding potential make it a valuable probe for exploring the steric and electronic requirements of the serotonin (5-HT) receptors.[1]
| Property | Data |
| CAS Registry Number | 27404-31-5 |
| IUPAC Name | 2-(1-Benzofuran-3-yl)ethanamine |
| Common Synonyms | 3-(2-Aminoethyl)benzofuran; 3-Benzofuranethanamine; "Oxa-Tryptamine" |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| SMILES | NCCCc1c2ccccc2oc1 |
| InChIKey | FB139167 (Biosynth Code) / Computed: MCRMSTLTYUXOCV-UHFFFAOYSA-N |
| Appearance | Viscous oil (Freebase); Crystalline solid (HCl/Fumarate salts) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (Freebase) |
Structural Bioisosterism & Pharmacology
The core significance of this molecule lies in its relationship to Tryptamine .[1]
The Indole-to-Benzofuran Switch
In medicinal chemistry, the "Oxa-switch" (Indole NH
-
Eliminate Hydrogen Bond Donor (HBD): The indole NH is a HBD.[1] Replacing it with oxygen removes this interaction, increasing lipophilicity (LogP) and blood-brain barrier (BBB) permeability.[1]
-
Alter Metabolic Stability: The indole nitrogen is susceptible to N-oxidation and metabolic conjugation.[1] The benzofuran ring is generally more resistant to these specific oxidative pathways, though it introduces liability for furan-epoxidation in some contexts.[1]
-
Preserve Aromaticity: Both rings are 10
-electron aromatic systems, maintaining the - stacking interactions required for receptor binding sites (e.g., the phenylalanine cluster in 5-HT receptors).[1]
Pharmacological Profile[1][5][6]
-
Serotonin Receptors (5-HT): Research by Nichols et al. (1992) demonstrated that benzofuran analogs of hallucinogenic tryptamines retain high affinity for 5-HT
and 5-HT receptors.[1] The 2-(benzofuran-3-yl)ethanamine core serves as the scaffold for potent agonists when substituted at the 4, 5, or 6 positions (e.g., the "5-MAPB" or "6-APB" series).[1] -
Antibacterial Activity: Recent screens have identified this scaffold (specifically code ZBFEA) as an inhibitor of bacterial protein synthesis, binding to the ribosomal protein S12, effective against MRSA strains.[1][2]
Synthesis Protocol
Directive: The following protocol is based on the Henry Reaction (Nitroaldol Condensation) followed by hydride reduction. This is the industry-standard route for phenethylamine and tryptamine analogs due to its scalability and reliability.[1]
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway via the Henry Reaction.[1] The aldehyde is condensed with nitromethane to form the nitrovinyl intermediate, which is reduced to the amine.[1]
Detailed Methodology
Step 1: Henry Condensation
Objective: Convert Benzofuran-3-carbaldehyde to 3-(2-nitrovinyl)benzofuran.[1]
-
Reagents: Benzofuran-3-carbaldehyde (1.0 eq), Nitromethane (10.0 eq, serves as solvent/reactant), Ammonium Acetate (0.2 eq).[1]
-
Procedure:
-
Dissolve the aldehyde in nitromethane.[1]
-
Add ammonium acetate.[1]
-
Reflux the mixture (approx. 101°C) for 2–4 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane) for disappearance of aldehyde.[1]
-
Workup: Cool to room temperature. The nitroalkene often crystallizes directly.[1] If not, remove excess nitromethane under reduced pressure.[1] Recrystallize the residue from methanol/IPA.[1]
-
Yield Expectation: 80–90% (Yellow/Orange needles).[1]
-
Step 2: Reduction
Objective: Reduce the nitroalkene to the primary amine.[1] Choice of Reagent: Lithium Aluminum Hydride (LAH) is preferred for laboratory scale due to completeness of reduction.[1] Catalytic hydrogenation (H2/Pd-C) is safer for scale-up but requires pressurized vessels.[1]
-
Reagents: 3-(2-nitrovinyl)benzofuran (1.0 eq), LiAlH₄ (4.0 eq), Anhydrous THF or Diethyl Ether.
-
Procedure:
-
Safety: LAH reacts violently with water. Use strictly anhydrous conditions under Nitrogen/Argon atmosphere.
-
Prepare a suspension of LAH in cold anhydrous THF (0°C).
-
Add the nitrovinyl intermediate (dissolved in THF) dropwise to the LAH suspension.[1]
-
Allow to warm to room temperature, then reflux for 4–6 hours. The solution typically turns from yellow to grey/colorless.[1]
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
Filter the granular white precipitate.[1] Wash the filter cake with THF.[1]
-
-
Isolation:
Analytical Validation (Self-Validating Protocol)
To ensure the identity of the synthesized compound, the following spectral signatures must be verified.
| Technique | Diagnostic Signal (Expected) | Interpretation |
| ¹H NMR | Aromatic protons of the benzene ring.[1] | |
| Critical: The C2-H proton of the furan ring.[1] Lack of coupling indicates 3-substitution.[1] | ||
| Methylene adjacent to the ring ( | ||
| Methylene adjacent to amine ( | ||
| Mass Spec | Molecular ion peak.[1] | |
| Tropylium-like fragment (loss of ethylamine chain).[1] |
References
-
Lead Sciences. (n.d.). 2-(Benzofuran-3-yl)ethanamine CAS 27404-31-5.[1][3] Retrieved January 31, 2026, from [Link][1]
-
Tomaszewski, Z., Johnson, M. P., Huang, X., & Nichols, D. E. (1992).[1][4] Benzofuran bioisosteres of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 35(11), 2061–2064.[1] (Contextual citation for synthesis and pharmacology of the scaffold).
-
PubChem. (n.d.).[1][5] 3-(2-Aminoethyl)benzofuran.[1][5][6][7] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link]
Sources
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- 2. biosynth.com [biosynth.com]
- 3. 2-(Benzofuran-3-yl)ethanamine - Lead Sciences [lead-sciences.com]
- 4. dea.gov [dea.gov]
- 5. 3-(2-Aminoethyl)-2-cyclopropyl-1-benzofuran-5-ol | C13H15NO2 | CID 170869001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(2-aminoethyl)-5-Benzofuranol | C10H11NO2 | CID 17747880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
